3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxypropanoic acid moiety. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the tyrosine degradation pathway .
Mode of Action
It can be inferred that the compound might interact with its targets through a mechanism similar to that of other organoboron compounds, which involves the formation of covalent bonds with target molecules .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of advanced synthetic techniques like flow chemistry. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid
- 3-(2-Chloro-6-bromophenyl)-2-hydroxypropanoic acid
- 3-(2-Fluoro-6-methylphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure sets it apart from other similar compounds and makes it a valuable subject for further research and development.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHYXRNPRMLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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